![molecular formula C12H22N2O4S B6964956 2-(cyclopropylmethoxy)-1-[(3S)-3-methyl-4-methylsulfonylpiperazin-1-yl]ethanone](/img/structure/B6964956.png)
2-(cyclopropylmethoxy)-1-[(3S)-3-methyl-4-methylsulfonylpiperazin-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(cyclopropylmethoxy)-1-[(3S)-3-methyl-4-methylsulfonylpiperazin-1-yl]ethanone is a complex organic compound with a unique structure that includes a cyclopropylmethoxy group and a piperazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopropylmethoxy)-1-[(3S)-3-methyl-4-methylsulfonylpiperazin-1-yl]ethanone typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclopropylmethoxy group and the piperazine ring, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include cyclopropylmethanol, methylsulfonyl chloride, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(cyclopropylmethoxy)-1-[(3S)-3-methyl-4-methylsulfonylpiperazin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(cyclopropylmethoxy)-1-[(3S)-3-methyl-4-methylsulfonylpiperazin-1-yl]ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It can be used to study the effects of specific functional groups on biological activity and to develop new bioactive compounds.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(cyclopropylmethoxy)-1-[(3S)-3-methyl-4-methylsulfonylpiperazin-1-yl]ethanone involves its interaction with specific molecular targets and pathways. The cyclopropylmethoxy group and the piperazine ring can interact with enzymes, receptors, or other proteins, leading to changes in their activity. These interactions can affect various cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other piperazine derivatives and compounds with cyclopropylmethoxy groups. Examples include:
- 1-(3-methyl-4-methylsulfonylpiperazin-1-yl)ethanone
- 2-(cyclopropylmethoxy)-1-(4-methylpiperazin-1-yl)ethanone
Uniqueness
What sets 2-(cyclopropylmethoxy)-1-[(3S)-3-methyl-4-methylsulfonylpiperazin-1-yl]ethanone apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Propiedades
IUPAC Name |
2-(cyclopropylmethoxy)-1-[(3S)-3-methyl-4-methylsulfonylpiperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4S/c1-10-7-13(5-6-14(10)19(2,16)17)12(15)9-18-8-11-3-4-11/h10-11H,3-9H2,1-2H3/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQKAHMMNWLPHM-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1S(=O)(=O)C)C(=O)COCC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1S(=O)(=O)C)C(=O)COCC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
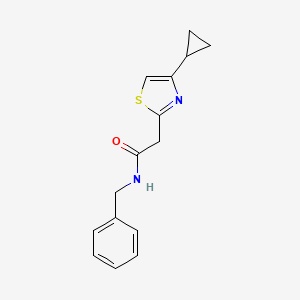
![N-[1-(3,4-difluorophenyl)ethyl]-N,2,5-trimethylfuran-3-sulfonamide](/img/structure/B6964892.png)
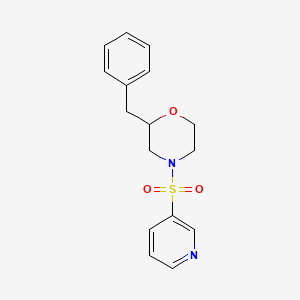
![1-[2-(4-Benzylpiperazin-1-yl)ethyl]-3-(oxepan-4-yl)urea](/img/structure/B6964909.png)
![1-(Oxepan-4-yl)-3-[[1-(2-phenylethyl)pyrrolidin-3-yl]methyl]urea](/img/structure/B6964916.png)
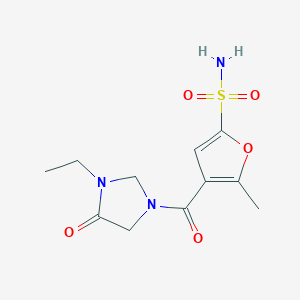
![3-[2-(2-hydroxyethyl)piperidin-1-yl]sulfonyl-N-phenylthiophene-2-carboxamide](/img/structure/B6964925.png)
![3-[2-(2-hydroxyethyl)piperidin-1-yl]sulfonyl-N-(1-methylpyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B6964928.png)
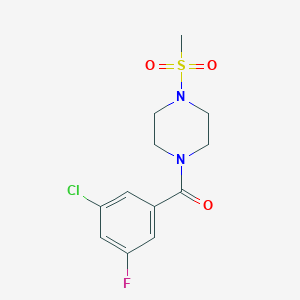
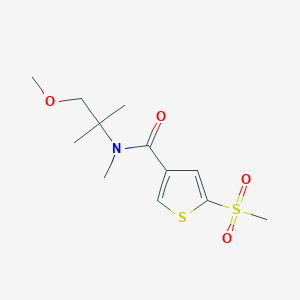
![(3-chloro-2-fluorophenyl)-[(3S)-3-methyl-4-methylsulfonylpiperazin-1-yl]methanone](/img/structure/B6964952.png)
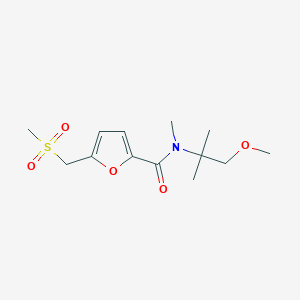
![1-[2-(2-Chloro-4-methoxyphenyl)ethyl]-3-(oxepan-4-yl)urea](/img/structure/B6964968.png)
![1-(5,5-dimethyl-2,3,3a,4-tetrahydro-1H-acenaphthylen-1-yl)-3-[(1,3,5-trimethylpyrazol-4-yl)methyl]urea](/img/structure/B6964974.png)
